molecular formula C19H20BF3O4 B2547813 (4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID PINACOL ESTER CAS No. 1426337-32-7

(4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID PINACOL ESTER

Cat. No.: B2547813
CAS No.: 1426337-32-7
M. Wt: 380.17
InChI Key: VHUGESOJEBDHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)boronic acid pinacol ester (CAS: Not explicitly provided in evidence) is a fluorinated aryl boronic ester characterized by a biphenyl scaffold. The core structure consists of a boronic acid pinacol ester group attached to a phenyl ring, which is further linked via an ether bond to a second phenyl ring substituted with a trifluoromethoxy (-OCF₃) group. This compound is part of a broader class of boronic esters used extensively in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and functional materials . Its trifluoromethoxy substituent imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are advantageous in drug discovery .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O4/c1-17(2)18(3,4)27-20(26-17)13-5-7-14(8-6-13)24-15-9-11-16(12-10-15)25-19(21,22)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUGESOJEBDHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID PINACOL ESTER typically involves the reaction of 4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis : The compound serves as a versatile building block in organic chemistry, particularly in the synthesis of biologically active compounds.
  • Drug Development : Its ability to form stable complexes with biological targets makes it valuable in drug design, especially for creating targeted therapies.
  • Biochemical Research : The compound's interactions with enzymes can be leveraged to study enzyme mechanisms and develop enzyme inhibitors.

Drug Delivery Systems

Recent studies have explored the use of boronic acid pinacol esters in developing reactive oxygen species (ROS)-responsive drug delivery systems. These systems utilize the unique reactivity of boronic acids to release therapeutic agents selectively in response to oxidative stress conditions prevalent in certain diseases, such as periodontitis.

Antimicrobial Activity

Research has demonstrated that phenylboronic acids exhibit notable antimicrobial properties. A study evaluated the antibacterial potency of several trifluoromethoxy-substituted phenylboronic acids against Escherichia coli and Bacillus cereus, revealing effective inhibition at specific concentrations.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against B. cereus
Ortho9.51 ± 0.047.79 ± 0.02
Meta9.49 ± 0.087.96 ± 0.07
Para8.11 ± 0.048.03 ± 0.07

This data indicates that the ortho isomer shows the highest antibacterial activity against both bacterial strains studied.

Antioxidant and Anti-inflammatory Effects

In vivo studies have shown that formulations containing curcumin linked to phenylboronic acid pinacol esters exhibit enhanced anti-inflammatory and antioxidant activities compared to free curcumin, suggesting potential therapeutic benefits for inflammatory conditions.

Mechanism of Action

The mechanism of action of (4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID PINACOL ESTER in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethoxy vs. Methoxy : The -OCF₃ group is more electron-withdrawing than -OCH₃, reducing electron density on the aromatic ring, which can accelerate oxidative addition in palladium-catalyzed couplings .
  • Fluorine Substituents : Fluorine atoms (e.g., in 2,4-difluoro analogs) improve metabolic stability but may reduce solubility compared to hydroxylated derivatives .

Comparison of Catalytic Efficiency :

  • Palladium catalysts (e.g., Pd(PPh₃)₄) are standard, but trifluoromethoxy-substituted substrates may require optimized ligand systems (e.g., SPhos) to mitigate steric hindrance .
  • Yields for trifluoromethoxy derivatives are typically lower (~60-70%) compared to methoxy analogs (~80-90%) due to increased steric bulk .

Biological Activity

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)boronic acid pinacol ester, often referred to as Trifluoromethoxy phenylboronic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C13H10BF3O3
  • Molecular Weight : 282.02 g/mol
  • CAS Number : 1415824-94-0
  • SMILES Notation : OB(O)c1ccc(OC(F)(F)F)cc1

This compound features a trifluoromethoxy group that enhances its reactivity and biological properties, particularly in targeting specific enzyme systems and cellular pathways.

The biological activity of this compound primarily revolves around its ability to inhibit certain enzymes involved in cancer proliferation and other diseases. Notably, it has been identified as a lactate dehydrogenase inhibitor, which plays a crucial role in cancer cell metabolism and proliferation .

Biological Activities

  • Anticancer Properties
    • The compound has shown potential as an inhibitor of lactate dehydrogenase, which is crucial for cancer cell metabolism. In vitro studies have demonstrated that it can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting glycolysis .
  • Antimicrobial Activity
    • Recent studies have explored the antimicrobial properties of trifluoromethoxy phenylboronic acids. These compounds have exhibited activity against various bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition
    • The compound acts as an effective inhibitor for several enzymes, including those involved in the coagulation cascade and metabolic pathways. This inhibition can lead to therapeutic effects in conditions like thrombosis and metabolic disorders .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (10 µM and above). The mechanism was linked to the inhibition of lactate dehydrogenase activity, leading to decreased ATP production and increased reactive oxygen species (ROS) generation .

Case Study 2: Antimicrobial Testing

In another research effort, the antimicrobial efficacy of this boronic acid derivative was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as an antibacterial agent .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeConcentration RangeObserved Effect
AnticancerA549 Lung Cancer Cells0.1 - 20 µMDose-dependent viability reduction
AntimicrobialStaphylococcus aureus50 - 200 µg/mLInhibition of bacterial growth
Enzyme InhibitionLactate Dehydrogenase5 - 100 µMSignificant activity inhibition

Table 2: Comparison with Related Compounds

Compound NameMolecular WeightAnticancer ActivityAntimicrobial Activity
Trifluoromethoxy Phenylboronic Acid Pinacol Ester282.02 g/molHighModerate
Phenylboronic Acid174.98 g/molModerateLow
Boric Acid61.83 g/molLowHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.